molecular formula C22H25N3O5S2 B2930837 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 896676-40-7

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2930837
CAS RN: 896676-40-7
M. Wt: 475.58
InChI Key: MHPOBGKHWSFQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O5S2 and its molecular weight is 475.58. The purity is usually 95%.
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Scientific Research Applications

Theoretical and Computational Studies

  • Antimalarial and Antiviral Properties : A study focused on the reactivity of N-(phenylsulfonyl)acetamide derivatives, including the aminothiazole and benzo[d]thiazol-2-ylthio derivatives, which were examined for their in vitro antimalarial activity. These compounds, characterized by their ADMET properties, showed significant antimalarial activity with low IC50 values, indicating potent efficacy. Additionally, molecular docking studies revealed these compounds' potential against SARS-CoV-2, suggesting a broader application in antiviral research (Fahim & Ismael, 2021).

Synthesis and Pharmacological Evaluation

  • Antimicrobial Activity : Research on novel 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene (1,3) thiazolidin-4-one compounds has shown promising antimicrobial activity. The study underlined the importance of benzothiazoles and sulphonamide compounds in developing potent biodynamic agents, highlighting the synthetic versatility of benzothiazol derivatives for potential therapeutic applications (Jagtap et al., 2010).

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-14-5-4-12-25(13-14)32(27,28)16-8-6-15(7-9-16)21(26)24-22-23-19-17(29-2)10-11-18(30-3)20(19)31-22/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPOBGKHWSFQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

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